N-(2,5-dimethylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with the CAS number 898456-02-5. It has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. The compound's molecular formula is , and it has a molecular weight of approximately 418.5 g/mol .
This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. It features multiple functional groups, including an aromatic ring and a pyran derivative, indicating its potential for diverse biological activities . The compound is primarily sourced from chemical suppliers and is intended for research purposes.
The synthesis of N-(2,5-dimethylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and minimizing by-products.
The molecular structure of N-(2,5-dimethylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can be represented using various structural formulas:
O=C(Nc1cc(C)ccc1C)COc1coc(cc1=O)CN1C(C)Cc2c1cccc2This notation provides insight into the connectivity of atoms within the molecule, highlighting functional groups such as amides and ethers.
The compound exhibits a complex three-dimensional geometry that influences its reactivity and interaction with biological targets. Computational chemistry methods can be employed to predict its conformation and stability in various environments.
N-(2,5-dimethylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide may undergo various chemical reactions due to its functional groups:
The mechanism of action for N-(2,5-dimethylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is not fully elucidated but may involve:
Experimental studies are necessary to confirm these mechanisms through assays that measure biological activity.
The physical properties of N-(2,5-dimethylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide include:
Chemical properties include:
Further studies are required to determine specific solubility parameters and stability under various conditions.
N-(2,5-dimethylphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide holds potential applications in:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9